5,6-O-Isopropylidene-L-gulono-1,4-lactone

Catalog No.
S1795888
CAS No.
94697-68-4
M.F
C₉H₁₄O₆
M. Wt
218.21
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-O-Isopropylidene-L-gulono-1,4-lactone

CAS Number

94697-68-4

Product Name

5,6-O-Isopropylidene-L-gulono-1,4-lactone

IUPAC Name

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C₉H₁₄O₆

Molecular Weight

218.21

InChI

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1

SMILES

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C

Starting Material for Chemical Synthesis

5,6-O-Isopropylidene-L-gulono-1,4-lactone (L-Gulonolactone) is primarily used as a starting material for the chemical synthesis of various carbohydrates, particularly those with a gulonic acid core. Due to its specific stereochemistry (L-configuration), it serves as a valuable building block for the synthesis of complex carbohydrates that play important roles in biological systems [, , ].

  • One prominent application involves the synthesis of Vitamin C (L-ascorbic acid). L-Gulonolactone can be converted into L-ascorbic acid through a multi-step process, providing a valuable route for the production of this essential vitamin [].
  • Researchers also utilize L-Gulonolactone for the synthesis of other biologically relevant molecules, such as sialic acids, which are sugars found on cell surfaces and play a role in cell-cell interactions and immune function [].

L-Gulonolactone is a derivative of L-gulonic acid, a key intermediate in vitamin C biosynthesis []. It is synthesized from L-gulonic acid through a cyclization reaction, resulting in a lactone ring structure. Due to its specific stereochemistry (L-configuration), it is particularly useful in research related to vitamin C metabolism and ascorbic acid synthesis pathways [].


Molecular Structure Analysis

L-Gulonolactone possesses a six-membered lactone ring connected to a five-membered sugar ring structure. The key features include:

  • A carbonyl group (C=O) within the lactone ring.
  • Five hydroxyl groups (OH) attached to the carbon chain.
  • An isopropylidene group ((CH3)2C=) attached between the 5th and 6th carbon atoms, protecting these positions [].

This structure allows L-Gulonolactone to participate in various chemical reactions due to the reactive hydroxyl groups and the ring structures.


Chemical Reactions Analysis

Synthesis

L-Gulonolactone can be synthesized from L-gulonic acid through a dehydration reaction. Here's the balanced equation:

HO-CH(OH)-[CH(OH)]3-COOH → C9H14O6 + H2O (Eq. 1) []

L-Gulonic Acid L-Gulonolactone

Other Reactions


Physical And Chemical Properties Analysis

  • A white crystalline solid at room temperature [].
  • Soluble in polar solvents like water and methanol due to the presence of hydroxyl groups.
  • Relatively stable due to the presence of the cyclic structures.

XLogP3

-1

Dates

Modify: 2023-08-15

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